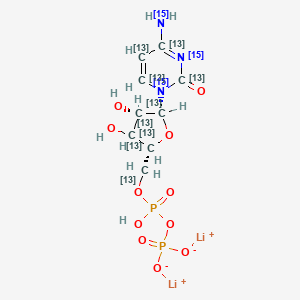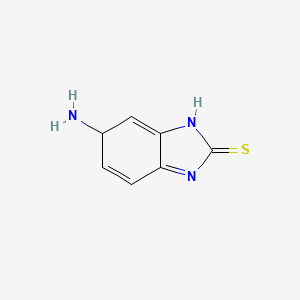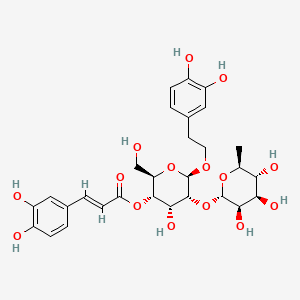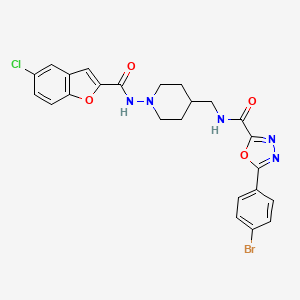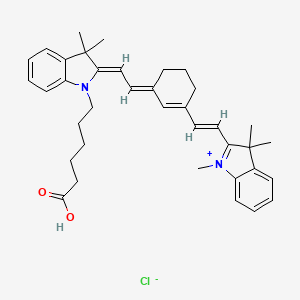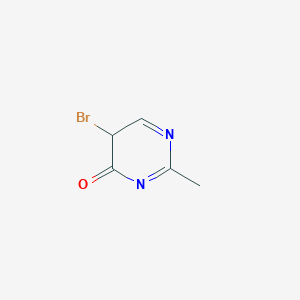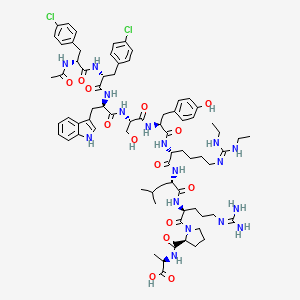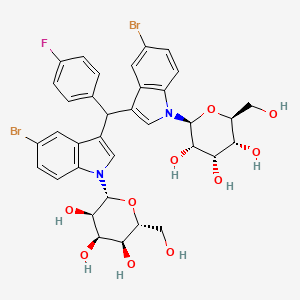![molecular formula C18H30N2O2S B12365498 6-[3-[(2S)-2-(methylamino)propyl]phenoxy]-N-(2-sulfanylethyl)hexanamide](/img/structure/B12365498.png)
6-[3-[(2S)-2-(methylamino)propyl]phenoxy]-N-(2-sulfanylethyl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[3-[(2S)-2-(methylamino)propyl]phenoxy]-N-(2-sulfanylethyl)hexanamide is a complex organic compound with a unique structure that includes a phenoxy group, a methylamino group, and a sulfanylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-[(2S)-2-(methylamino)propyl]phenoxy]-N-(2-sulfanylethyl)hexanamide typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often require the use of catalysts, such as palladium or platinum, and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and increase efficiency. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-[3-[(2S)-2-(methylamino)propyl]phenoxy]-N-(2-sulfanylethyl)hexanamide undergoes various chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the hexanamide chain can be reduced to form alcohols.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted phenoxy derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-[3-[(2S)-2-(methylamino)propyl]phenoxy]-N-(2-sulfanylethyl)hexanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[3-[(2S)-2-(methylamino)propyl]phenoxy]-N-(2-sulfanylethyl)hexanamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and affecting cellular processes. The phenoxy and methylamino groups play a crucial role in these interactions, facilitating binding to target molecules and modulating their function .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-3,3′-bis(methylamino)dipropylamine
- N-Methyl-N,N-bis[3-(methylamino)propyl]amine
- Methylbis(3-methylaminopropyl)amine
Uniqueness
6-[3-[(2S)-2-(methylamino)propyl]phenoxy]-N-(2-sulfanylethyl)hexanamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H30N2O2S |
|---|---|
Molecular Weight |
338.5 g/mol |
IUPAC Name |
6-[3-[(2S)-2-(methylamino)propyl]phenoxy]-N-(2-sulfanylethyl)hexanamide |
InChI |
InChI=1S/C18H30N2O2S/c1-15(19-2)13-16-7-6-8-17(14-16)22-11-5-3-4-9-18(21)20-10-12-23/h6-8,14-15,19,23H,3-5,9-13H2,1-2H3,(H,20,21)/t15-/m0/s1 |
InChI Key |
HJRDJYXHUGLDMJ-HNNXBMFYSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC(=CC=C1)OCCCCCC(=O)NCCS)NC |
Canonical SMILES |
CC(CC1=CC(=CC=C1)OCCCCCC(=O)NCCS)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


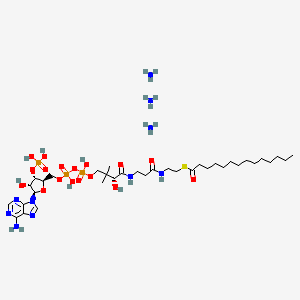
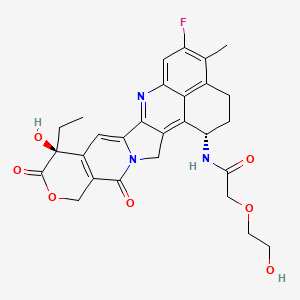
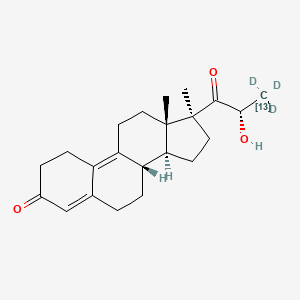
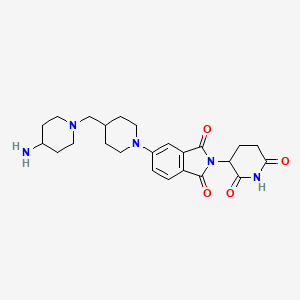
![N-[2-[2-[2-[2-[3-[2-(3-but-3-ynyldiazirin-3-yl)ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanamide](/img/structure/B12365453.png)
